Product packaging for Cyclofenil(Cat. No.:CAS No. 2624-43-3)

Cyclofenil

Cat. No.: B1669405
CAS No.: 2624-43-3
M. Wt: 364.4 g/mol
InChI Key: GVOUFPWUYJWQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within the SERM Pharmacological Landscape

Cyclofenil occupies a specific place within the broader category of SERMs, a class of drugs that act on estrogen receptors. wikipedia.org These compounds are competitive partial agonists of the ER, and their tissue-specific effects are determined by their degree of intrinsic activity (IA) and the varying sensitivity of different tissues to estrogen. wikipedia.org this compound is considered a relatively weak or mild SERM. wikipedia.org

Structurally, this compound is a diphenylethylene derivative, which distinguishes it from the more common triphenylethylene (B188826) SERMs like tamoxifen (B1202) and clomifene, where a cyclohexane (B81311) ring replaces one of the phenyl rings. wikipedia.org Its mechanism involves acting as an "impeded estrogen." It is thought to function as a progonadotropin by blocking estrogen's actions in the pituitary gland and hypothalamus. wikipedia.org This blockade disrupts the normal negative feedback loop, leading to an increased release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comwikipedia.org

The selectivity of SERMs allows them to provide the benefits of estrogen in certain tissues while blocking potentially harmful effects in others. patsnap.com For instance, a SERM might have an agonistic (estrogen-like) effect on bone tissue, helping to maintain density, while having an antagonistic (anti-estrogenic) effect on breast tissue. patsnap.com In the case of this compound, its antiestrogenic effects on the hypothalamic–pituitary–gonadal axis can stimulate sex hormone production. wikipedia.org However, studies have shown that unlike clomiphene and tamoxifen, this compound does not appear to have a significant adverse effect on cervical mucus quality. nih.gov

Interactive Table: Comparative Characteristics of Selected SERMs

FeatureThis compoundTamoxifenRaloxifene (B1678788)Clomiphene
Structural Class Diphenylethylene Derivative wikipedia.orgTriphenylethylene wikipedia.orgBenzothiophene wikiwand.comTriphenylethylene nih.gov
Primary Action Mixed estrogen agonist/antagonist wikipedia.orgMixed estrogen agonist/antagonist wikipedia.orgMore antiestrogenic than tamoxifen wikipedia.orgMixed estrogen agonist/antagonist wikipedia.org
Effect on Bone Agonist (Estrogenic) patsnap.comAgonist (Estrogenic)Agonist (Estrogenic) wikipedia.orgNot a primary indication
Effect on Uterus Not specifiedAgonist (Estrogenic) wikipedia.orgAntagonist (Anti-estrogenic) wikipedia.orgAgonist (Estrogenic)
Effect on HPG Axis Antagonist (Anti-estrogenic) wikipedia.orgAntagonist (Anti-estrogenic)Antagonist (Anti-estrogenic)Antagonist (Anti-estrogenic)

Historical Context of Research and Development

The development of this compound dates back to the mid-20th century, and it was first introduced for medical use in France in 1970 under the brand name Ondogyne. wikipedia.orgwikiwand.com It was subsequently marketed globally under various names, including Sexovid. wikipedia.orgwikiwand.com The primary initial application for this compound was as a gonadotropin stimulant for the purpose of ovulation induction in women with anovulatory infertility. wikipedia.orgnih.gov It was also used in menopausal hormone therapy. wikipedia.org

During the 1980s, the scope of research for this compound expanded, and it was investigated as a potential treatment for scleroderma, a chronic systemic autoimmune disease. wikipedia.orgwikiwand.com However, these investigations concluded that this compound was not effective for this condition. wikipedia.orgwikiwand.com Further studies into its efficacy for treating Raynaud's phenomenon in individuals with scleroderma also found no significant benefit. wikipedia.orgwikiwand.com While it showed some success in fertility treatments, it has largely been superseded by other agents like clomiphene. drugcentral.orgresearchgate.net Over the years, its availability has significantly decreased, though it remains in use in a few countries. wikipedia.org

Contemporary Academic Relevance of this compound Studies

Despite its limited clinical use today, this compound continues to be a subject of academic and research interest, highlighting its versatile molecular structure and mechanism of action. patsnap.com Modern research has explored novel applications for this compound beyond its original indications. patsnap.commedchemexpress.com

One area of contemporary research has been its potential antiviral properties. Studies have demonstrated that this compound can inhibit the replication of the dengue virus (DENV) in mammalian cells. medchemexpress.com A time-of-addition assay suggested that its mechanism of action may interfere with two stages of the DENV life cycle: translation-RNA synthesis and assembly-maturation. medchemexpress.com Further research indicated it also inhibits the replication of the Zika virus. medchemexpress.com

In the field of medicinal chemistry and oncology, this compound has served as a scaffold for developing new types of estrogen receptor antagonists. nih.gov A 2020 study focused on creating bivalent compounds derived from this compound to inhibit coactivator recruitment at the estrogen receptor, a potential strategy for treating estrogen-dependent mammary carcinomas. nih.gov The study synthesized homodimeric ligands based on a this compound-acrylic acid structure, which showed full antagonistic potency at both ERα and ERβ and demonstrated the ability to downregulate the estrogen receptor content in MCF-7 breast cancer cells. nih.gov This line of research underscores the continued relevance of this compound as a lead compound for designing novel therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O4 B1669405 Cyclofenil CAS No. 2624-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOUFPWUYJWQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022866
Record name Cyclofenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624-43-3
Record name Cyclofenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2624-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclofenil [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclofenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cyclofenil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclofenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclofenil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOFENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J468V64WZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Binding and Modulation

Cyclofenil's mechanism involves binding to estrogen receptors, which are intracellular proteins that mediate the effects of estrogen patsnap.com. There are two primary types of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) patsnap.com. This compound has the capacity to bind to both ERα and ERβ, with its effects varying based on the specific tissue and the local biological environment patsnap.com. Its molecular structure allows for specific interactions that stabilize receptor conformations, influencing gene expression scbt.com.

Estrogen Receptor Alpha (ERα) Interactions

This compound interacts with Estrogen Receptor Alpha (ERα) patsnap.commdpi.com. Research indicates that certain this compound-type compounds can display low micromolar activity in ERα mdpi.com. For instance, a this compound-amide compound demonstrated potent nanomolar binding activity for ERα (IC50 = 19.0 nM) mdpi.comnih.gov. The binding affinity of this compound derivatives to ERα can be influenced by the size and polarity of substituents on the molecule nih.gov. Some fluorine-substituted this compound analogs have shown binding affinity for ERα comparable to or greater than that of estradiol (B170435) nih.gov.

Estrogen Receptor Beta (ERβ) Interactions

This compound also interacts with Estrogen Receptor Beta (ERβ) patsnap.commdpi.com. Studies have shown that this compound-type compounds can exhibit nanomolar activity in ERβ mdpi.com. For example, certain this compound derivatives displayed nanomolar activity in ERβ (IC50 = 199 nM and IC50 = 67 nM) mdpi.com. This compound acts as a selective modulator of ERβ, with its structural features facilitating specific hydrogen bonding and hydrophobic interactions that stabilize the receptor-ligand complex scbt.com. This modulation can lead to altered receptor conformation, influencing downstream signaling pathways scbt.com. Some this compound analogs have shown selectivity for ERβ mdpi.comnih.gov.

Differential Agonistic and Antagonistic Properties Across Tissues

This compound exhibits both agonistic and antagonistic properties depending on the target tissue patsnap.compatsnap.com. This selective action is a defining characteristic of SERMs patsnap.comwikipedia.org. In tissues where excessive estrogen activity might be detrimental, such as in certain types of breast cancer, this compound can act as an antagonist, blocking the proliferative effects of estrogen and inhibiting tumor growth patsnap.compatsnap.com. Conversely, in tissues where estrogen is beneficial for normal functioning, such as in bone tissue, this compound can act as an estrogen agonist, mimicking estrogen's effects to help maintain bone density patsnap.compatsnap.com. This tissue-selective activity allows this compound to offer benefits in various therapeutic contexts patsnap.com.

Downstream Signaling Pathway Modulations

The binding of this compound to estrogen receptors initiates a cascade of downstream signaling events scbt.comdrugbank.com. The primary function of ERα and ERβ, once bound to a ligand like this compound, is the downstream regulation of gene transcription to control cellular proliferation and differentiation mdpi.com.

Impact on Transcriptional Regulation

This compound's interaction with estrogen receptors influences transcriptional regulation scbt.com. Ligand binding to ERs induces a conformational change that allows for subsequent association with multiprotein coactivator complexes drugbank.com. This process is crucial for mediating gene expression scbt.com. The compound's kinetic profile, characterized by a distinct rate of receptor engagement, can modulate cellular responses in a tissue-specific manner, thereby influencing gene expression scbt.com.

Influence on Co-regulator Recruitment to Estrogen Receptors

This compound's modulation of estrogen receptors impacts the recruitment of co-regulator proteins uni.lu. The binding of estrogen to its receptors initiates events including receptor dimerization, nuclear localization, DNA binding, and the recruitment of co-regulatory protein complexes researchgate.net. The differential positioning of helix 12 in the ligand-binding domain by the bound ligand determines whether the ligand has an agonistic or antagonistic effect, as this helix forms a binding surface for coactivators containing the LXXLL motif wikipedia.org. Antagonists, such as this compound in certain contexts, can sterically displace helix 12, thereby blocking coactivator binding to the ligand-binding domain wikipedia.org.

Pharmacodynamics and Endocrine System Interactions

Peripheral Estrogenic Pathway Interventions

Influence on Testicular Function and Testosterone (B1683101) Levels in Males

Cyclofenil, a nonsteroidal selective estrogen receptor modulator (SERM), exerts its influence on the endocrine system primarily through its interaction with estrogen receptors (ERs) wikipedia.orgpatsnap.com. It functions as a mixed agonist and antagonist of these receptors, affecting the hypothalamic-pituitary-gonadal (HPG) axis wikipedia.orgpatsnap.com.

Mechanism of Action in Males: this compound is characterized as an "impeded estrogen" and operates as a progonadotropin wikipedia.org. Its mechanism involves blocking the actions of estrogens within the pituitary gland and hypothalamus wikipedia.org. This antagonistic effect on estrogen receptors in these key regulatory centers disinhibits the release of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH) wikipedia.orgpatsnap.com.

In males, the increased secretion of LH directly stimulates the Leydig cells in the testes to produce testosterone yourhormones.infofrontiersin.org. Simultaneously, FSH plays a crucial role in supporting spermatogenesis within the seminiferous tubules yourhormones.infomdpi.com. Therefore, by increasing the circulating levels of LH and FSH, this compound indirectly promotes testicular function and enhances endogenous testosterone production wikipedia.org. This progonadotropic effect is the basis for this compound's reported ability to increase testosterone levels in men wikipedia.org.

Structure Activity Relationship Sar and Ligand Design

Elucidation of Essential Pharmacophores for Estrogen Receptor Binding

Cyclofenil and its analogues demonstrate high binding affinity for estrogen receptors, often comparable to or even surpassing that of the endogenous ligand, estradiol (B170435) wikipedia.org. A critical structural feature contributing to this affinity is the 1,1-diarylethylene motif, which is common to many nonsteroidal estrogens, including this compound mims.comwikipedia.org. The molecular architecture of this compound facilitates specific interactions that stabilize receptor conformations, thereby influencing gene expression fishersci.ca. Studies on related SERMs, such as 4-hydroxytamoxifen, indicate that the phenolic A ring forms crucial hydrogen bonds with specific amino acid residues (e.g., Arg-394, Glu-354) and structurally conserved water molecules within the ER binding pocket. Furthermore, the torsion angles between the two hydroxyphenyl groups of this compound are believed to correlate with its binding affinity, although other factors like the orientation of the phenyl ring and steric complementarity within the binding pocket also play significant roles wikipedia.org. Established pharmacophore models serve as guiding principles for the rational design of subtype-selective ER ligands wikipedia.org.

Impact of Structural Modifications on ER Subtype Selectivity

The estrogen receptor exists in two primary subtypes, ERα and ERβ, which exhibit approximately 56% amino acid sequence identity in their ligand-binding domains. Notably, the ERβ ligand binding pocket is smaller than that of ERα wikipedia.org. This compound itself shows only a slight preference for ERβ, yet it possesses a very high binding affinity for both receptor subtypes wikipedia.org.

The introduction of substituents at the C3 or C4 positions of the cyclohexyl group also plays a crucial role in modulating ER binding. The C3 site appears to be more accommodating to steric bulk and polar groups compared to the C4 site, a finding supported by computational models of the ERα ligand binding pocket wikipedia.org. Generally, the presence of C3 and C4 substituents can decrease binding affinity, particularly when these substituents are polar or electronegative, though fluorine substitution tends to be better tolerated than hydroxyl groups wikipedia.org. Smaller or intermediate-sized substituents are typically better accommodated, and compounds with C3 substitutions often exhibit superior binding compared to those with C4 substitutions wikipedia.org.

The following table summarizes the relative binding affinities (RBAs) of selected this compound analogues with varying cycloalkyl core units relative to estradiol (100%):

Compound Type (Ring Size)ERα RBA (%)ERβ RBA (%)ERβ/ERα RatioReference
Cyclobutyl (2)5.620~3.6 wikipedia.org
Cyclopentyl (3)--7.7 wikipedia.org
Cycloheptyl (5)124354~2.8 wikipedia.org

Note: Specific RBA values for Cyclopentyl (3) for ERα and ERβ were not explicitly provided, only the selectivity ratio.

Conformational Dynamics and Binding Affinity Correlation

Ligand binding to estrogen receptors induces significant conformational changes in the receptor protein, which are essential for its subsequent association with multiprotein coactivator complexes. The mechanism underlying the transcriptional activation or repression by nuclear receptors, including ERs, involves two primary protein conformations: an active (agonistic) conformation and an inactive (antagonistic) conformation. The binding of either agonists or antagonists to the ligand-binding pocket (LBP) of nuclear receptors can regulate downstream signaling pathways, leading to diverse physiological outcomes.

The specific receptor conformations adopted in complexes with agonists versus antagonists differ, and these differences are influenced by interactions with co-regulator proteins, which can vary across different tissue types. This compound's unique molecular structure facilitates specific interactions that stabilize particular receptor conformations fishersci.ca. Its kinetic profile further reveals a distinct rate of receptor engagement, which allows for a modulated cellular response in a tissue-specific manner, highlighting its complex role in estrogenic activity fishersci.ca. As previously noted, the torsion angles between the two hydroxyphenyl groups of this compound are thought to correlate with its binding affinity, suggesting a link between its dynamic conformation and its interaction with the ER wikipedia.org.

Design and Evaluation of this compound Derivatives and Analogs

The synthesis of this compound analogues typically involves the McMurry coupling reaction between 4,4′-dihydroxybenzophenone and a cyclic ketone wikipedia.org. This reaction is notably tolerant of free phenols, allowing for a straightforward synthetic route wikipedia.org. The design of this compound derivatives has primarily aimed at achieving high binding affinity to ERs, often reaching levels comparable to or exceeding that of estradiol.

Recent efforts in designing novel this compound-based analogues have focused on incorporating the parent this compound's cycloalkyl group along with a basic side chain moiety derived from endoxifen. This approach seeks to develop high-affinity ER ligands with potential antagonist activity. A significant advantage of using a cyclic ketone in the synthesis of these analogues is the elimination of E- and Z-isomers, which simplifies the purification process and results in less complex NMR spectra.

Fluorine-substituted this compound derivatives have garnered considerable interest as potential positron emission tomography (PET) agents for imaging estrogen receptors in breast cancer wikipedia.org. The introduction of fluorine atoms at specific positions is generally well-tolerated, yielding compounds with binding affinities comparable to or even higher than estradiol wikipedia.org.

Research has explored fluorine substitution at the C3 and C4 positions of the cyclohexyl group wikipedia.org. For instance, 4-fluorothis compound ([18F]FCF) and 3-fluoroethylthis compound ([18F]FECF) have been synthesized as high-affinity non-steroidal estrogens for PET imaging mims.com. While these compounds may exhibit limited ER subtype selectivity, their high relative binding affinities (RBAs) make them promising candidates for further investigation mims.com. The synthesis of these fluorinated analogues commonly involves fluoride (B91410) displacement reactions from alkyl methanesulfonate (B1217627) precursors mims.com. Beyond PET, this compound analogues have also been explored for single-photon emission computed tomography (SPECT) imaging, with polyethylene (B3416737) glycol (PEG)-Cyclofenil analogues containing tridentate ligand chelating systems successfully synthesized and radiolabeled with 99mTc.

The development of hybrid scaffolds and bivalent ligands represents advanced strategies in this compound derivative design. Hybrid scaffolds involve combining this compound with other pharmacophores. An example includes the synthesis and biochemical evaluation of novel selective estrogen receptor ligand conjugates incorporating this compound-combretastatin hybrid scaffolds. These conjugates have demonstrated binding affinity for both ERα and ERβ isoforms at nanomolar concentrations mims.com.

Bivalent ligands are single molecules composed of two pharmacophores connected by a spacer, designed to target either putative G protein-coupled receptor (GPCR) dimers or ER homodimers. In the context of ERs, homodimeric Cyclofenilacrylic acid-based ER ligands, linked by diaminoalkane spacers of varying lengths (C2–C5), have been synthesized. This strategy aims to achieve higher binding affinity and selectivity. A notable example is the this compound-based bivalent compound AK-15b, which features a C4 spacer. This compound exhibited the highest binding affinity to ERα (RBA = 79.2%) among tested bivalent ligands and demonstrated significant ER downregulatory potency in MCF-7 cells. Such bivalent ligands can also inhibit coactivator recruitment at the ER by simultaneously targeting the coactivator binding site in addition to the primary ligand binding domain.

This compound, in its core structure (bis-(4-hydroxyphenyl)methylidenecyclohexane), is an achiral molecule due to the cyclohexylidene moiety. However, the design of this compound derivatives can involve the introduction of chiral centers. For instance, modifications to achiral, symmetric this compound have been explored to create chiral asymmetric analogs, primarily to improve properties such as aqueous solubility. While the general importance of stereochemistry in selective estrogen receptor modulator (SERM) design is recognized, specific detailed research on how the introduction of chiral centers in this compound derivatives directly influences their biological activity, such as ER binding affinity or subtype selectivity, is not extensively documented in the provided search results. Further investigation in this specific area would be beneficial to fully understand the impact of chirality on the pharmacological profile of this compound analogues.

Preclinical Research Models and in Vitro Investigations

Cellular Proliferation and Apoptosis Studies

Investigations into cyclofenil's effects on cellular proliferation and apoptosis have primarily focused on hormone-sensitive cancer cell lines, particularly breast cancer.

Breast Cancer Cell Line Investigations (e.g., MCF-7)

This compound and its derivatives have demonstrated significant interactions with estrogen receptors, which are crucial targets in breast cancer. This compound itself exhibits a higher binding affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) rndsystems.combio-techne.com. Studies involving this compound diphenol (F6060) and its derivatives have revealed their high binding affinity for ER, displaying mixed agonist-antagonist activity characteristic of SERMs such as tamoxifen (B1202) or raloxifene (B1678788) nih.gov.

In the context of breast cancer cell lines, specifically MCF-7, a this compound-amide conjugate (compound 13e) has shown promising antiproliferative effects. This conjugate demonstrated an inhibitory concentration 50% (IC₅₀) of 187 nM in MCF-7 cells nih.gov. Furthermore, compound 13e exhibited binding affinities to ERα and ERβ with IC₅₀ values of 19 nM and 229 nM, respectively nih.gov.

Another study explored this compound-derived dimers, particularly one with a C4 spacer (compound 15b). This dimer exhibited substantial binding affinity to ERα, with a relative binding affinity (RBA) of 79.2% researchgate.net. Additionally, it effectively downregulated the ER content in MCF-7 cells by 38% at a concentration of 1 µM, demonstrating full antagonistic potency at both ERα and ERβ in transactivation assays researchgate.net.

Table 1: Binding Affinity and Antiproliferative Activity of this compound Derivatives in MCF-7 Cells

Compound (Type)ERα IC₅₀ (nM)ERβ IC₅₀ (nM)MCF-7 Antiproliferative IC₅₀ (nM)ER Downregulation in MCF-7 (at 1 µM)
This compound-amide (13e)19 nih.gov229 nih.gov187 nih.govNot specified
This compound-derived dimer (15b)RBA = 79.2% researchgate.netFull antagonistic potency researchgate.netNot specified38% researchgate.net

Mechanism of Antiproliferative Effects

The antiproliferative effects of this compound and its analogs in breast cancer cell lines are primarily mediated through their interaction with estrogen receptors. As a SERM, this compound can act as an ER antagonist in breast tissue, thereby blocking the proliferative signals typically induced by estrogen patsnap.com. The downregulation of ER content observed with certain this compound-derived compounds, such as the C4 spacer dimer, further supports a mechanism involving the reduction of ER protein levels, a characteristic of selective estrogen receptor downregulators (SERDs) researchgate.netnih.gov. This dual action of blocking ER activity and reducing ER protein levels is a promising approach for hormone-refractory breast cancer nih.gov.

Reproductive Endocrinology Models

This compound has been recognized for its role as a gonadotropin stimulant and an ovulation-inducing agent, primarily due to its selective estrogen receptor modulating properties wikipedia.orgmedchemexpress.commedchemexpress.com.

Ovulation Induction Studies in Animal Models

In experimental systems, this compound's influence on ovulation has been investigated. When microinjected into the preoptic-anterior hypothalamic area (POA-AHA) in rats, this compound was observed to decrease the surge of luteinizing hormone (LH) levels while increasing progesterone (B1679170) and follicle-stimulating hormone (FSH) medchemexpress.com. This suggests a direct central nervous system involvement in its modulatory effects on gonadotropin release.

Hormonal Dynamics in Experimental Systems

This compound's impact on hormonal dynamics stems from its ability to act as an estrogen agonist in reproductive tissues, which facilitates follicular development and ovulation patsnap.com. However, a double-blind controlled cross-over study involving normal cyclic and oligomenorrhoeic women yielded findings that questioned the therapeutic efficacy of this compound at the dosages and formulations used in that specific study nih.gov. In this investigation, no significant differences were observed between this compound and placebo cycles concerning ovulation rates, daily urinary estrone (B1671321) and pregnanediol (B26743) excretion, the number or size of developing follicles, LH pulsatility (including parameters like number of peaks, pulse interval, pulse amplitude, pulse area, and mean nadir LH), mean FSH levels on day 6, or cervical mucus characteristics and sperm-cervical mucus interaction nih.gov. These results indicated an inability to demonstrate an effect on endocrine function parameters in the studied groups nih.gov.

Table 2: Summary of this compound's Effects on Hormonal Dynamics in Experimental Systems

ParameterAnimal Model (Rats, POA-AHA microinjection) medchemexpress.comHuman Study (Normal/Oligomenorrhoeic Women) nih.gov
LH LevelsDecreased surgeNo significant difference in pulsatility
FSH LevelsIncreasedNo significant difference in mean levels
ProgesteroneIncreasedNot directly measured, pregnanediol excretion showed no difference
Ovulation RateInducedNo significant difference
Follicular DevelopmentPromotedNo significant difference

Novel Pharmacological Activities in Non-Estrogenic Contexts

Beyond its well-established roles in reproductive endocrinology and breast cancer research, this compound has demonstrated novel pharmacological activities in contexts unrelated to estrogen modulation. Notably, this compound exhibits inhibitory effects against certain viral replications. It has been shown to inhibit dengue virus replication in Vero cells, with an effective concentration 50% (EC₅₀) of 1.62 μM medchemexpress.commedchemexpress.com. Furthermore, this compound has also been found to inhibit the replication of Zika virus medchemexpress.com. Mechanistic investigations using time-of-addition assays suggest that this compound may interfere with two distinct stages of the Dengue virus life cycle: the translation-RNA synthesis stage and the assembly-maturation stage medchemexpress.com.

Antiviral Activity against Flaviviruses (Dengue, Zika)

This compound, a selective estrogen receptor modulator (SERM), has demonstrated inhibitory effects on the replication of Dengue virus (DENV) and Zika virus (ZIKV) in various mammalian cell lines. Studies have shown that this compound effectively inhibits DENV replication in mammalian cells, including Vero cells and human hepatoma Huh-7 cells, but notably not in mosquito C6/36 cells researchgate.netnih.govmedchemexpress.comresearchgate.net. This suggests a host-cell dependent mechanism of action.

Research indicates that this compound exhibits broad antiviral activity across all four serotypes of Dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) researchgate.net. The compound also effectively inhibits the replication of Zika virus researchgate.netnih.govmedchemexpress.comresearchgate.nethoelzel-biotech.com.

Quantitative assessments of this compound's antiviral efficacy against DENV-2 in Vero cells have reported an effective concentration 50% (EC₅₀) of 1.62 µM medchemexpress.commedchemexpress.com. Further in vitro experiments using plaque assays have illustrated a dose-dependent reduction in viral titers for DENV-1, DENV-2, DENV-3, DENV-4, and Zika virus when treated with this compound at concentrations ranging from 2.5 µM to 10 µM researchgate.netresearchgate.net.

The following table summarizes key antiviral activity data for this compound:

Virus TypeCell LineEC₅₀ (µM)EffectSource
DENV-2Vero cells1.62Inhibition of replication medchemexpress.commedchemexpress.com
DENV-1Vero cellsNot specifiedDose-dependent inhibition (2.5-10 µM) researchgate.net
DENV-3Vero cellsNot specifiedDose-dependent inhibition (2.5-10 µM) researchgate.net
DENV-4Vero cellsNot specifiedDose-dependent inhibition (2.5-10 µM) researchgate.net
Zika VirusVero cellsNot specifiedInhibition of replication, dose-dependent inhibition (2.5-10 µM) researchgate.netnih.govmedchemexpress.comresearchgate.nethoelzel-biotech.com

Mechanisms of Antiviral Action (e.g., Viral Assembly, RNA Synthesis)

Investigations into the mechanisms by which this compound exerts its antiviral effects against Flaviviruses suggest that it interferes with multiple stages of the viral life cycle. A time-of-addition assay, a common method for pinpointing the stage of viral replication inhibited by a compound, indicated that this compound may target both the translation-RNA synthesis and the assembly-maturation stages of the DENV life cycle researchgate.netnih.govmedchemexpress.comhoelzel-biotech.com.

Further detailed analysis revealed that the reduction in intracellular infectious particles was more pronounced than the decrease in viral RNA levels following this compound treatment. This observation strongly suggests that the assembly-maturation stage is likely the primary target of this compound's antiviral action researchgate.netnih.govmedchemexpress.com. Supporting this hypothesis, electron microscopy analyses of DENV-infected cells treated with this compound showed the presence of numerous aggregated viral particles, providing visual evidence that this compound impedes the proper assembly and maturation processes of DENV researchgate.netnih.gov.

Mechanistically, this compound has been shown to interact with the DENV non-structural protein 1 (NS1) researchgate.netnih.gov. While this compound is known as a selective estrogen receptor modulator (SERM), its antiviral activity against Flaviviruses appears to be independent of estrogen receptor signaling researchgate.netresearchgate.netnih.gov. This is consistent with findings for other SERMs, such as raloxifene, which also inhibit flavivirus replication by targeting RNA replication and polyprotein translation through estrogen receptor-independent mechanisms researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

Clinical Efficacy Profiles and Therapeutic Explorations

Historical and Contemporary Clinical Applications

Cyclofenil has been primarily utilized in clinical settings for conditions related to reproductive health, particularly those involving ovarian function and menstrual regularity patsnap.com.

Anovulatory Infertility and Menstrual Disturbances

This compound's primary indications have included the treatment of secondary amenorrhea and anovulatory infertility patsnap.com. It is a triphenylethylene (B188826) derivative, structurally similar to clomiphene citrate, and is used to induce ovulation in anovulatory women researchgate.net. This compound works by exerting antiestrogenic effects on the hypothalamic-pituitary-gonadal axis, which can lead to increased sex hormone production and stimulated ovulation wikipedia.orgwikiwand.com.

Table 1: Ovulation and Pregnancy Rates in this compound Treatment for Anovulatory Infertility

Condition/Patient GroupOvulation Rate (%)Pregnancy Rate (%)Source
Overall Anovulatory Dysfunction35-7515-60 jodrugs.com
Amenorrhea/Oligomenorrhea/Persistent Anovulation (Overall)5843 nih.gov
Oligomenorrhea and Persistent Anovulation72- nih.gov
Prolonged Amenorrhea (Estradiol > 50 pg/ml)43- nih.gov
Short-term Amenorrhea (Estradiol > 50 pg/ml)68- nih.gov
Anovulatory Cycles (Comparative Study)75 (overall for 3 drugs)15 (for this compound) nih.gov

Menopausal Hormone Therapy

This compound has also been used to minimize symptoms related to female menopause and has been investigated for its potential in menopausal hormone therapy researchgate.netwikipedia.orgwikiwand.com. A double-blind experimental trial compared the activity of this compound, estradiol (B170435) valerate (B167501), and placebo in post-menopausal disturbances nih.gov. The study involved 60 women experiencing climacteric disorders, with plasma FSH levels of 800 ng/ml or greater as an admission criterion nih.gov. The statistical evaluation revealed a significant difference between the placebo and the active compounds (this compound and estradiol valerate), with no significant difference observed between this compound and estradiol valerate in improving menopausal symptoms nih.gov. Research indicates that this compound, as a non-steroidal anti-estrogen, can be effective in climacteric syndrome nih.gov. Its mechanism in postmenopausal women involves two opposing actions on the hypothalamic-hypophyseal axis: an estrogen-like action that depresses serum FSH levels, and an antiestrogen-like action that depresses serum prolactin levels nih.gov.

Investigational Therapeutic Avenues and Outcomes

Beyond its established uses in reproductive health, this compound has been explored for its potential in other therapeutic areas, though with varying outcomes.

Systemic Sclerosis and Raynaud's Phenomenon Investigations

This compound has been investigated as a possible treatment for systemic sclerosis (scleroderma), a complex disturbance affecting connective tissue, vasculature, and the immune system, characterized by the hardening of the skin researchgate.netresearchgate.net. Early open-label studies suggested potential benefits, with reports of significant improvement in skin condition, regression of ulcerations, and reduction in Raynaud's phenomenon, joint pain, and stiffness in some patients researchgate.net. Patients also frequently reported an increased sense of well-being researchgate.net.

Potential in Breast Cancer Treatment

This compound has been investigated for broader applications, including specific breast cancer treatments patsnap.com. As a selective estrogen receptor modulator (SERM), this compound displays antagonistic properties in tissues where excessive estrogen activity could be detrimental, such as in certain types of breast cancer patsnap.com. In these contexts, it can block the proliferative effects of estrogen and inhibit tumor growth patsnap.com.

Research has also explored this compound derivatives for their potential in diagnostic imaging of breast cancer. Carbon-11 labeled this compound derivatives have been developed as potential positron emission tomography (PET) radioligands for imaging estrogen receptors (ER) in breast cancer snmjournals.orgacs.org. The estrogen receptor is an attractive target for both breast cancer treatment and the development of receptor-based imaging agents snmjournals.org. This compound derivatives have demonstrated high binding affinity to ER, sometimes comparable to or even greater than that of estradiol, a known ER ligand snmjournals.orgacs.org. This research aims to utilize the high binding affinity of these derivatives to ER-positive breast tumors for PET imaging acs.org.

Mechanisms of Adverse Effects and Safety Considerations

Hepatic Toxicity and Liver Enzyme Alterations

Cyclofenil is known to cause liver toxicity, with biochemical signs of undesirable liver changes observed in a significant percentage of individuals (35% or more) and overt hepatitis occurring in approximately 1% of individuals wikipedia.org. The liver damage associated with this compound is considered to be idiosyncratic and generally reversible nih.gov.

Drug-induced liver injury (DILI) can manifest through various mechanisms. These include mitochondrial dysfunction, oxidative stress, endoplasmic reticulum stress, and disruptions in bile acid homeostasis [Previous search: 18]. The formation of reactive metabolites can also lead to oxidative stress, organelle stress, or cholestatic injury [Previous search: 22]. Hepatotoxicity can be categorized as either intrinsic (predictable and dose-dependent) or idiosyncratic (unpredictable, not dose-dependent, and affecting a small proportion of patients) [Previous search: 15]. This compound-induced liver injury falls into the idiosyncratic category nih.gov.

Idiosyncratic Drug Toxicity Research

Idiosyncratic drug toxicity (IDT) is characterized by its rare and unpredictable occurrence, often manifesting as DILI [Previous search: 18, 25, 30]. This type of toxicity is multi-factorial, influenced by both metabolic and immunological factors [Previous search: 18, 21]. Proposed mechanisms for IDT include an immune response to drug haptens, direct bone marrow toxicity from reactive metabolites, or deranged folate metabolism [Previous search: 25, 31]. The hapten theory suggests that reactive metabolites of a drug can covalently bind to proteins, thereby initiating an immune response and antibody production [Previous search: 25, 31, 10]. Individual genetic predispositions and variations in drug metabolism or immune response contribute significantly to the susceptibility to idiosyncratic reactions [Previous search: 30].

Postulated Mechanisms of Hepatotoxicity

The postulated mechanisms for this compound-induced hepatotoxicity are primarily linked to its idiosyncratic nature. As a SERM, this compound undergoes metabolism in the liver. While specific unique mechanisms for this compound's direct impact on liver enzymes beyond general DILI principles are not extensively detailed, the broader understanding of DILI mechanisms applies. These include the potential for reactive metabolites to cause cellular damage, leading to alterations in liver enzyme levels such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) [Previous search: 22]. Disruption of hepatocyte integrity, including the covalent binding of the drug to intracellular proteins, can lead to decreased ATP levels, actin disruption, blebbing, and subsequent rupture of the cell membrane [Previous search: 24]. The idiosyncratic nature implies that these events occur in a susceptible subset of individuals, possibly due to genetic variations in drug metabolizing enzymes or immune system responses [Previous search: 15, 30].

Thromboembolic Event Risk and Pathophysiological Mechanisms

This compound has been shown to increase the risk of thromboembolic events, including deep vein thrombosis (DVT) and pulmonary embolism (PE) patsnap.com. This prothrombotic effect is primarily attributed to the influence of oral estrogens, which, like this compound as a SERM, impact the extrinsic pathway of the coagulation cascade [Previous search: 23].

The pathophysiological mechanism involves altered production of hepatic coagulation proteins, believed to be a consequence of the first-pass effect through the hepatic circulation [Previous search: 23]. Specific changes observed include an increase in activated protein C resistance, enhanced thrombin activation, and a decrease in the activity of anti-thrombin III and levels of protein S [Previous search: 23]. Additionally, there are reductions in Factor VII levels and tissue factor pathway inhibitor [Previous search: 23]. The elevated risk of a thrombotic event is typically more pronounced within the first year of treatment and returns to baseline upon cessation of the medication [Previous search: 23].

Cardiovascular Event Correlates

The thrombotic effects associated with oral estrogen-containing menopausal hormone therapy (MHT), which shares mechanistic similarities with SERMs like this compound, are correlated with a slightly increased risk of stroke and venous thromboembolism (VTE) [Previous search: 23]. However, these effects are generally not associated with an increased risk of coronary heart disease [Previous search: 23]. The prothrombotic state induced by this compound's modulation of estrogen receptors is the primary underlying correlate for these cardiovascular events.

Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION)

A case report has linked this compound to the development of Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION), where a patient experienced blurred vision following an irregular dosing regimen [Previous search: 6]. NAION is understood to result from a microvascular ischemic event at the optic nerve head, leading to a compartment syndrome in the nerve fibers [Previous search: 6]. Current theories suggest that prothrombotic states and impaired autoregulation of the vascular endothelium at the nerve head play a role in NAION pathogenesis [Previous search: 6]. These factors may be influenced by estrogen receptor control [Previous search: 6].

NAION is characterized by vision loss due to insufficient blood supply to the optic nerve [Previous search: 11]. It is presumed to stem from circulatory insufficiency or an infarct within the retrolaminar portion of the optic nerve head, which is supplied by the short posterior ciliary arteries [Previous search: 9, 13]. An anatomical predisposition, known as a "disc-at-risk" (characterized by a small cup-to-disc ratio and crowded optic nerve fibers), is a significant contributing factor [Previous search: 11]. Furthermore, one postulated mechanism for NAION involves a thromboembolic event, where deep vein thrombi can embolize and subsequently occlude the vessels supplying the optic nerve, directly linking to this compound's established prothrombotic risk [Previous search: 13].

Lactation Inhibition Mechanisms

This compound is known to inhibit lactation, acting as an antiestrogenic agent researchgate.netnih.gov. While the precise mechanism of action for antiestrogenic agents in lactation inhibition has been described as "still uncertain" in some older literature researchgate.netnih.gov, more recent understanding points to its SERM activity.

Lactogenesis, the process of milk production, is initiated following a rapid decrease in estrogen and progesterone (B1679170) levels after delivery [Previous search: 28]. Maintaining relatively high circulating levels of exogenous steroids during this critical postpartum period can inhibit lactogenesis [Previous search: 28]. Prolactin is an essential hormone for lactogenesis [Previous search: 16, 28], and its secretion is inhibited by dopamine (B1211576) [Previous search: 14, 16, 17].

This compound, as a SERM, acts as a mixed agonist-antagonist of estrogen receptors wikipedia.org. It exerts antiestrogenic effects on the hypothalamic-pituitary-gonadal axis wikipedia.org. Studies have shown that this compound treatment leads to a sustained decrease in serum prolactin and estradiol (B170435) levels, with these levels remaining low even after treatment cessation, unlike the more rapid return to baseline seen with dopamine agonists like bromocriptine (B1667881) researchgate.netnih.gov. This prolonged effect on hormonal regulation suggests that this compound's antiestrogenic properties interfere with the normal hormonal milieu required for the establishment and maintenance of lactation. It is hypothesized that by modulating estrogen receptors, this compound may indirectly influence the regulation of prolactin secretion or the sensitivity of mammary gland tissue to prolactin, thereby inhibiting milk production.

Hormonal Impact on Prolactin and Estradiol Levels

This compound is characterized as a selective estrogen receptor modulator (SERM), exhibiting mixed agonist and antagonist properties on estrogen receptors (ERs). Its pharmacological action includes antiestrogenic effects on the hypothalamic-pituitary-gonadal axis, which can lead to a disinhibition of gonadotropin release and, consequently, an increase in sex hormone production. wikipedia.orgwikiwand.com

Impact on Prolactin Levels Research indicates that this compound exerts an antiestrogen-like action, resulting in the depression of serum prolactin (PRL) levels. nih.gov A study involving post-partum women who received this compound (at daily doses ranging from 600 to 1200 mg) demonstrated a notable reduction in serum prolactin concentrations compared to control groups. The observed decreases were progressive over the treatment period. researchgate.net

The detailed findings regarding the reduction in serum prolactin levels are presented in the table below:

Treatment DurationDecrease in Serum Prolactin Levels (Compared to Control) researchgate.net
3 Days25-27%
5 Days42-44%
7 Days60-64%

This sustained effect on prolactin secretion suggests a consistent hormonal impact. researchgate.net

Impact on Estradiol Levels As a SERM with antiestrogenic properties, this compound's influence on the hypothalamic-pituitary-gonadal axis can contribute to alterations in sex hormone dynamics. wikipedia.orgwikiwand.com In studies comparing this compound to other agents for the inhibition of postpartum lactation, this compound was associated with lower estradiol levels. researchgate.net However, it is important to note that other investigations, such as a double-blind controlled cross-over study in normal and oligomenorrhoeic women, did not find significant changes in daily urinary estrone (B1671321) or pregnanediol (B26743) excretion, nor in parameters of luteinizing hormone (LH) pulsatility or mean follicle-stimulating hormone (FSH) levels, suggesting that this compound may not consistently alter estrogen feedback on the hypothalamic-pituitary axis in all contexts. oup.com

Comparative Pharmacology of Cyclofenil

Distinctions from Other SERMs (e.g., Clomiphene Citrate, Tamoxifen (B1202), Raloxifene)

Distinctions from Other SERMs (e.g., Clomiphene Citrate, Tamoxifen, Raloxifene)

The primary distinction of Cyclofenil and other SERMs lies in their chemical structure, which dictates their binding to estrogen receptors and their subsequent agonistic or antagonistic activity in different tissues. While all are classified as SERMs, their clinical profiles are not interchangeable.

Receptor Binding Affinities and Subtype Selectivity

The interaction of a SERM with the two main estrogen receptor subtypes, ERα and ERβ, is a key determinant of its biological activity. The relative binding affinity (RBA) for these receptors can vary significantly among different SERMs.

This compound and its derivatives have been shown to possess a high binding affinity for both ERα and ERβ, in some cases comparable to or even greater than that of the endogenous estrogen, estradiol (B170435). Certain analogs of this compound have demonstrated a slight selectivity for ERβ.

In comparison, Tamoxifen's active metabolite, 4-hydroxytamoxifen, binds to the estrogen receptor with an affinity equal to that of estradiol, which is 25-50 times higher than the affinity of Tamoxifen itself. Desmethyltamoxifen, another metabolite, has a significantly lower affinity for the estrogen receptor. Raloxifene (B1678788) also exhibits high-affinity binding to the estrogen receptor. The differential binding affinities of these compounds and their metabolites for ERα and ERβ contribute to their unique pharmacological profiles.

CompoundERα Binding AffinityERβ Binding AffinityReceptor Subtype Selectivity
This compoundHighHighSome derivatives show slight ERβ selectivity
Clomiphene CitrateData not readily available in direct comparisonData not readily available in direct comparisonConsidered to have mixed agonist/antagonist effects
Tamoxifen (4-hydroxytamoxifen)High (similar to estradiol)HighGenerally non-selective
RaloxifeneHighHighGenerally non-selective

Agonistic/Antagonistic Profiles in Specific Tissues

The defining characteristic of SERMs is their tissue-specific blend of estrogenic (agonist) and anti-estrogenic (antagonist) effects. This duality allows for targeted therapeutic actions.

This compound is characterized as having a mixed agonist-antagonist profile, a feature it shares with Tamoxifen and Raloxifene. Studies on this compound-derived compounds have demonstrated full antagonistic activity at both ERα and ERβ in certain experimental settings.

Tamoxifen and Raloxifene have well-documented tissue-specific effects. Both act as antagonists in breast tissue, which is the basis for their use in the treatment and prevention of estrogen-responsive breast cancer. pixorize.com In bone, both compounds exhibit partial agonist effects, which can help in preventing osteoporosis. pixorize.com A key difference between them lies in their effect on the endometrium; Tamoxifen is a partial agonist, which can increase the risk of endometrial hyperplasia and carcinoma, whereas Raloxifene acts as an antagonist in endometrial tissue and does not carry this risk. pixorize.com

TissueThis compoundClomiphene CitrateTamoxifenRaloxifene
BreastAntagonistAntagonistAntagonist pixorize.comAntagonist pixorize.com
BoneAgonist (presumed)Agonist (presumed)Partial Agonist pixorize.comyoutube.comPartial Agonist pixorize.com
Uterus (Endometrium)Mixed Agonist/AntagonistMixed Agonist/AntagonistPartial Agonist pixorize.comAntagonist pixorize.com

Therapeutic Efficacy and Safety Profile Comparisons

The differences in receptor binding and tissue-specific activity translate into varied therapeutic efficacies and safety profiles among SERMs.

Ovulation Induction: Both this compound and Clomiphene Citrate have been used for ovulation induction. Some reports suggest at least equal rates of efficacy for this compound compared to Clomiphene. Meta-analyses comparing Tamoxifen and Clomiphene Citrate for ovulation induction have found them to be equally effective.

Breast Cancer Prevention: The Study of Tamoxifen and Raloxifene (STAR) trial, a major clinical study, compared the efficacy of these two drugs in preventing breast cancer in postmenopausal women at increased risk. The initial results indicated that Raloxifene and Tamoxifen were equally effective in reducing the risk of invasive breast cancer. cancer.gov However, with longer follow-up, Tamoxifen showed a slight superiority in preventing new cases of invasive breast cancer. cancer.gov

Safety Profile: The STAR trial also highlighted key differences in the safety profiles of Tamoxifen and Raloxifene. Raloxifene was associated with a lower risk of thromboembolic events and cataracts compared to Tamoxifen. cancer.gov Crucially, Tamoxifen's partial agonist effect on the endometrium is linked to an increased risk of endometrial cancer, a risk not associated with Raloxifene. pixorize.com Both medications can cause hot flashes and increase the risk of thromboembolic events. pixorize.com Long-term data from numerous trials have confirmed the long-lasting benefit of Tamoxifen in reducing breast cancer recurrence and mortality, despite the associated risks. cancer.gov Raloxifene has a well-established safety profile from long-term clinical trials, demonstrating no increased risk of uterine or ovarian cancers. nih.gov

Direct, large-scale clinical trials comparing the therapeutic efficacy and safety of this compound with Tamoxifen or Raloxifene for indications such as breast cancer or osteoporosis are limited, reflecting its different historical and regional use.

Emerging Research Areas and Future Directions

Development of Next-Generation Cyclofenil Derivatives

The development of next-generation this compound derivatives is a significant area of emerging research, focusing on improving its pharmacokinetic properties and expanding its utility. This compound is structurally related to triphenylethylene (B188826) SERMs like clomiphene and tamoxifen (B1202), distinguished by a cyclohexane (B81311) ring replacing one phenyl ring wikipedia.org. Recent efforts have concentrated on modifying its symmetrical molecular structure to enhance aqueous solubility and membrane permeability. For instance, a chiral methylated analog, designated (R)-4c, demonstrated a 3.6-fold increase in aqueous solubility and improved membrane permeability compared to the parent this compound, while maintaining comparable metabolic rates and biological activity of its active forms fishersci.bemdpi.comresearchgate.net.

Further structural modifications involve introducing various cycloalkyl core units (from cyclobutane (B1203170) to cycloheptane) and substituents at the C3 or C4 positions of the cyclohexyl group to delineate structure-affinity relationships for ERα and ERβ binding fishersci.canih.gov. Findings suggest that the C3 site is more tolerant of steric bulk and polar groups, offering strategic points for derivatization fishersci.ca.

In a novel approach to cancer therapy, this compound-based ligands have been incorporated into conjugate molecules, covalently linked to antimitotic agents such as combretastatin (B1194345) A-4. These hybrid scaffolds are designed to selectively target ER-positive breast cancer cells. For example, the this compound-amide compound 13e demonstrated potent nanomolar binding activity for ERα (IC50 = 19.0 nM) and ERβ (IC50 = 229 nM), along with significant antiproliferative activity in MCF-7 breast cancer cells (IC50 = 187 nM) citeab.comuni.lumdpi.comnih.govresearchgate.net. This strategy leverages this compound's ER-targeting capability to deliver cytotoxic payloads, representing a dual-action therapeutic approach citeab.comuni.lu.

Table 1: Key this compound Derivatives and Their Properties

Derivative/AnalogKey Structural ModificationEnhanced Property/ApplicationResearch Finding
(R)-4cChiral methylated analogAqueous solubility, Membrane permeability3.6-fold higher solubility than this compound, comparable metabolic rate fishersci.bemdpi.com
Technetium/Rhenium-labeled this compound derivativesMetal complexation (e.g., technetium, rhenium)ER-positive breast tumor imagingHigh binding affinity for ERs (ERβ > ERα) wikidata.orgnih.govresearchgate.net
Fluorine-substituted this compound derivativesFluorine substitution at C3/C4 of cyclohexyl groupPET imaging of ERs in breast cancerAffinities comparable to or higher than estradiol (B170435); C3 site tolerant of polar groups nih.govfishersci.calabsolu.canih.gov
Compound 13e (this compound-amide conjugate)Covalently linked to Combretastatin A-4ER-positive breast cancer targeting and antiproliferative activityPotent nanomolar binding to ERα (19 nM) and ERβ (229 nM); IC50 of 187 nM in MCF-7 cells citeab.comuni.lumdpi.comnih.govresearchgate.net

Exploration of Novel Mechanisms of Action

While this compound is primarily recognized as a selective estrogen receptor modulator (SERM) with mixed agonist-antagonist properties depending on the target tissue, displaying higher affinity for ERβ than ERα, recent investigations have broadened the understanding of its mechanistic scope wikipedia.orgwikipedia.orgmims.comguidetopharmacology.org. Its established mechanism in reproductive contexts involves acting as a progonadotropin by inhibiting estrogen's negative feedback on the hypothalamic-pituitary axis, thereby promoting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) and stimulating ovulation wikipedia.orgfishersci.ca. Furthermore, this compound has demonstrated a direct action on the ovary, enhancing its response to gonadotropins and activating key steroidogenic enzymes such as Δ5-3β-ol dehydrogenase, NAD-, NADP-diaphorase, and glucose-6-phosphate dehydrogenase in experimental animal models fishersci.ca.

Beyond its well-characterized SERM activity, emerging research has uncovered novel antiviral properties of this compound. Studies have shown that this compound can inhibit the replication of dengue virus (DENV) and Zika virus (ZIKV) fishersci.cawikipedia.org. Notably, this antiviral effect appears to be independent of its estrogen receptor signaling activity fishersci.ca. Time-of-addition assays suggest that this compound interferes with multiple stages of the DENV life cycle, including translation-RNA synthesis and assembly-maturation, with the latter potentially being its primary target wikipedia.org. It has also been observed to interact with the non-structural protein 1 (NS1) of DENV fishersci.ca. These findings highlight a previously unrecognized antiviral mechanism, opening new avenues for therapeutic exploration.

Advanced Clinical Trial Design Considerations

Adaptive trial designs are at the forefront of these advancements, allowing for pre-planned modifications to an ongoing trial based on accumulating data, without compromising its validity or integrity nih.govdntb.gov.uaacs.org. These modifications can include early termination for futility or efficacy, re-estimation of sample size, enrichment of target populations, selection among multiple treatment arms, or adjustment of randomization ratios nih.govacs.org. The benefits of such designs include improved statistical efficiency, enhanced treatment for trial participants, and a more comprehensive understanding of drug effects dntb.gov.ua.

Specific considerations in advanced clinical trial design include:

Single Ascending Dose (SAD) / Phase 1a Studies: Traditionally, these studies followed simplistic designs (e.g., the 3+3 method). However, newer methods, such as the Bayesian Optimal Interval (BOIN) design, offer greater flexibility. These allow for de-escalation and re-escalation of doses, providing a more robust determination of the Maximum Tolerated Dose (MTD) and generating richer safety and tolerability data nih.gov.

Adaptive Dose-Finding Designs: These designs are particularly valuable in early-phase studies to identify the minimum effective dose or MTD for future trials. The continual reassessment method is one such approach that assesses the dose-response relationship throughout the trial using real-time data acs.orgdrugbank.com.

Enrichment Designs: To increase efficiency and support precision medicine, enrichment designs tailor treatments to patient subgroups most likely to benefit, based on specific biomarkers (e.g., genetic or molecular characteristics). This approach leads to more personalized and targeted therapies, improving the likelihood of a positive outcome dntb.gov.uaacs.orgdrugbank.com.

Master Protocols (Umbrella and Basket Trials): These overarching protocols are designed to answer multiple research questions within a single study, thereby accelerating drug development. Umbrella trials investigate multiple investigational drugs for a single disease, potentially subgrouping patients based on biomarkers. In contrast, basket trials evaluate a single therapy across various diseases or disease subtypes dntb.gov.uaacs.orgdrugbank.com.

The integration of biomarkers and precision medicine is paramount in these advanced designs, enabling researchers to identify and target patient populations that will most likely respond to the intervention. Furthermore, the incorporation of real-world evidence (RWE), derived from routine clinical practice data, is transforming trial analysis by offering a more comprehensive understanding of treatment effectiveness and safety in diverse patient populations. Artificial intelligence (AI) is also increasingly being utilized to predict pharmacokinetic profiles, optimize dosing regimens, monitor patient adherence, detect safety signals in real-time, and streamline patient recruitment processes, further enhancing the efficiency and safety of clinical trials.

Role in Multi-Drug Regimens and Combination Therapies

The potential for this compound to play a role in multi-drug regimens and combination therapies is an evolving area, particularly in oncology. While this compound has traditionally been employed as a standalone agent for anovulatory infertility and menstrual disorders, and investigated for conditions like osteoporosis and breast cancer, its integration into combination strategies represents a promising future direction wikipedia.orgwikipedia.org.

A significant development in this regard is the synthesis of novel conjugate molecules that combine this compound-based estrogen receptor (ER) ligands with cytotoxic agents. For instance, researchers have developed hybrid scaffolds incorporating this compound covalently linked to antimitotic agents such as combretastatin A-4 citeab.comuni.lunih.govresearchgate.net. This approach is designed to leverage this compound's affinity for ERs to selectively deliver the cytotoxic payload to ER-positive breast cancer cells. The this compound-amide compound 13e, as a prime example, demonstrates a dual mechanism by acting as an ER antagonist and delivering an antimitotic agent, resulting in potent antiproliferative activity in ER-positive breast cancer cell lines citeab.comuni.lumdpi.com. This strategy aims to enhance therapeutic efficacy and potentially reduce systemic toxicity by targeting the cytotoxic agent to specific cancer cells that express ERs.

This concept of using this compound as a "carrier" or "targeting ligand" in a bifunctional compound highlights its potential in precision medicine, where therapies are tailored to specific molecular characteristics of a disease. While direct extensive clinical data on this compound in broad multi-drug regimens are still emerging, the successful synthesis and in vitro evaluation of such conjugates lay the groundwork for future combination therapies that exploit this compound's unique SERM properties for targeted drug delivery.

Q & A

Q. What is the molecular mechanism of Cyclofenil as a selective estrogen receptor modulator (SERM), and how does it influence experimental design in hormone-related studies?

this compound binds competitively to estrogen receptors (ERα/ERβ) with unique hydrogen-bonding and hydrophobic interactions, stabilizing receptor-ligand complexes and inducing conformational changes that modulate downstream signaling . This SERM activity necessitates careful selection of in vitro models (e.g., ER-positive cell lines) and controls (e.g., tamoxifen as a comparator) to isolate this compound-specific effects. Researchers should incorporate dose-response assays to assess receptor affinity and transcriptional activity, ensuring reproducibility across studies .

Q. What evidence exists for this compound’s efficacy in Raynaud’s phenomenon (RP) associated with systemic sclerosis, and how should conflicting data be addressed?

A Cochrane review (38 patients) found no statistically significant improvement in RP symptoms (OR: 1.26; 95% CI: 0.33–4.73) or dropout rates (OR: 1.58; 95% CI: 0.42–5.91) compared to placebo, with low study quality (score: 4/5) . Researchers must contextualize these findings by evaluating trial limitations (e.g., small sample size, heterogeneity in disease progression) and integrating biomarkers (e.g., endothelial function assays) in future studies to resolve contradictions .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual role in thrombosis risk and potential vascular protection in preclinical models?

While this compound is linked to thrombotic events (e.g., non-arteritic anterior ischemic optic neuropathy) in case reports , SERMs like tamoxifen paradoxically increase platelet calcium signaling (pro-thrombotic) while protecting against atherosclerosis . To address this, studies should employ:

  • Mechanistic assays : Compare this compound’s effects on platelet aggregation (e.g., thrombin-induced activation) versus endothelial nitric oxide synthase (eNOS) activity.
  • Population stratification : Evaluate genetic or metabolic risk factors (e.g., Factor V Leiden mutations) in animal models or retrospective clinical cohorts .

Q. What methodological considerations are critical for designing trials investigating this compound’s off-label use in fertility treatment?

Key considerations include:

  • PICOT framework : Define populations (e.g., women with clomiphene-resistant infertility), interventions (this compound dosage: 200–600 mg/day), comparators (clomiphene), and outcomes (ovulation rate, live births) .
  • Safety monitoring : Incorporate liver function tests (LFTs) due to this compound’s hepatotoxicity risk and thrombotic biomarkers (e.g., D-dimer) in longitudinal follow-ups .
  • Statistical power : Address underpowered prior studies (e.g., Cochrane review) by calculating sample sizes based on effect sizes from Japanese trials (e.g., 40% ovulation rate) .

Q. How do synthesis protocols and pharmacokinetic properties of this compound impact its experimental applicability?

this compound’s synthesis via titanium tetrachloride (TiCl₄)-catalyzed coupling in THF requires rigorous purity validation (e.g., HPLC ≥98%) to avoid confounding results . Pharmacokinetic studies in rodents highlight rapid absorption (Tmax: 2–4 hrs) and hepatic metabolism, necessitating dose adjustments in models with impaired liver function . Researchers should optimize formulations (e.g., nanoemulsions) to enhance bioavailability in in vivo studies .

Data Contradiction and Analysis

Q. How should researchers address heterogeneity in this compound’s reported efficacy across autoimmune and fertility studies?

  • Meta-analysis : Apply random-effects models to account for variability in study designs (e.g., crossover vs. parallel trials) and outcome measures (e.g., self-reported RP attacks vs. Doppler-confirmed blood flow) .
  • Subgroup analysis : Stratify data by patient demographics (e.g., menopausal status in fertility studies) or disease severity (e.g., scleroderma subtype) to identify responsive cohorts .

Q. What experimental strategies can resolve conflicting findings on this compound’s hepatotoxicity?

  • Mechanistic studies : Use primary hepatocyte cultures to compare this compound’s metabolic pathways (e.g., CYP3A4-mediated oxidation) with clomiphene, identifying toxic metabolites via mass spectrometry .
  • Retrospective cohort analysis : Link adverse event databases (e.g., MHRA reports) with dosing patterns to establish dose-toxicity correlations .

Methodological Frameworks

Which frameworks (e.g., FINER, PICOT) are most effective for formulating this compound-related research questions?

The PICOT framework ensures clarity in defining study parameters (e.g., "In scleroderma patients (P), does this compound (I) reduce RP frequency (O) versus placebo (C) over 12 weeks (T)?") . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide prioritization, such as investigating this compound’s unlicensed use in bodybuilding (novel, understudied) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclofenil
Reactant of Route 2
Reactant of Route 2
Cyclofenil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.